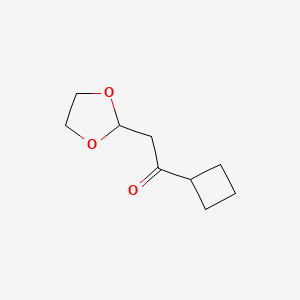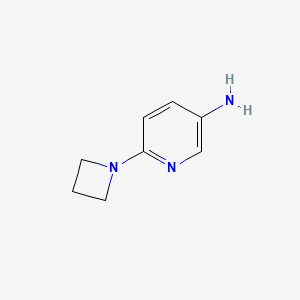
6-(Azétidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
“6-(Azetidin-1-yl)pyridin-3-amine”, also known as “3-Amino-6-(azetidin-1-yl)pyridine”, is a chemical compound with the molecular formula C8H11N3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of azetidine derivatives has been described in several papers. One method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “6-(Azetidin-1-yl)pyridin-3-amine” can be represented by the InChI code: 1S/C8H11N3/c9-7-5-11(6-7)8-3-1-2-4-10-8 . The molecular weight of this compound is 149.19 g/mol.Applications De Recherche Scientifique
Agents antituberculeux
Le composé a été étudié pour son potentiel en tant qu'agent antituberculeux. De nouveaux dérivés de la 6-(Azétidin-1-yl)pyridin-3-amine ont été synthétisés et évalués pour leur activité contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose (TB) .
Blocs de construction pour les polyamines
Les dérivés de l'azétidine, y compris la this compound, peuvent servir de blocs de construction pour les polyamines. Ces derniers ont diverses applications telles que les revêtements antibactériens et antimicrobiens, l'adsorption de CO2, la chélation, le moulage de matériaux et la transfection génique non virale .
Synthèse de composés spiro
Le composé est utilisé dans la synthèse de composés spiro qui sont importants en chimie pharmaceutique en raison de leurs structures complexes et rigides qui peuvent interagir avec des cibles biologiques .
Synthèse chimique
La this compound est utilisée en synthèse chimique comme réactif ou intermédiaire dans la production de composés chimiques plus complexes .
Étude des propriétés physicochimiques et métaboliques
Les chercheurs ont utilisé ce composé pour étudier les propriétés physicochimiques et métaboliques des dérivés d'oxétane d'acide δ-aminé .
Synthèse d'azétidines fonctionnalisées
Le composé joue un rôle dans la synthèse d'azétidines fonctionnalisées qui sont précieuses en chimie médicinale pour créer de nouveaux agents thérapeutiques .
Safety and Hazards
The safety data sheet (SDS) for “6-(Azetidin-1-yl)pyridin-3-amine” includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
The primary target of 6-(Azetidin-1-yl)pyridin-3-amine is the estrogen receptor . This compound acts as a selective estrogen receptor degrader (SERD) and antagonist, which are used in the treatment of ER+ breast cancer .
Mode of Action
6-(Azetidin-1-yl)pyridin-3-amine interacts with its target, the estrogen receptor, by binding to it and causing its degradation . This results in a decrease in the number of estrogen receptors available, thereby reducing the effects of estrogen on the cells .
Biochemical Pathways
By degrading the estrogen receptor, it can disrupt the normal signaling pathways that are activated by estrogen, potentially leading to a decrease in the proliferation of ER+ breast cancer cells .
Pharmacokinetics
It is mentioned that the compound has favorable physicochemical and preclinical pharmacokinetic properties for oral administration . This suggests that the compound is likely well-absorbed and distributed in the body, and is metabolized and excreted in a manner that allows for effective therapeutic action.
Result of Action
The result of the action of 6-(Azetidin-1-yl)pyridin-3-amine is the degradation of the estrogen receptor, leading to a reduction in the effects of estrogen on the cells . This can result in a decrease in the proliferation of ER+ breast cancer cells . The compound has been shown to have potent in vivo activity in mouse xenograft models .
Analyse Biochimique
Biochemical Properties
6-(Azetidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One of the primary enzymes it interacts with is glutathione S-transferase (GST), which catalyzes the conjugation of glutathione to the compound without prior bioactivation . This interaction is crucial for the detoxification processes within cells. Additionally, 6-(Azetidin-1-yl)pyridin-3-amine has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates . These interactions highlight the compound’s role in modulating enzymatic activity and metabolic pathways.
Cellular Effects
The effects of 6-(Azetidin-1-yl)pyridin-3-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors (nAChRs). The compound acts as an antagonist or partial agonist of these receptors, leading to alterations in cell signaling and neurotransmission . Furthermore, 6-(Azetidin-1-yl)pyridin-3-amine impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 6-(Azetidin-1-yl)pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ligand-binding domain of estrogen receptors, acting as a selective estrogen receptor degrader (SERD) and antagonist . This binding leads to the degradation of estrogen receptors and inhibition of their activity, which is particularly relevant in the context of breast cancer treatment. Additionally, 6-(Azetidin-1-yl)pyridin-3-amine inhibits the activity of certain enzymes, such as cytochrome P450, by binding to their active sites and preventing substrate access . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Azetidin-1-yl)pyridin-3-amine have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that 6-(Azetidin-1-yl)pyridin-3-amine can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These effects are consistent across both in vitro and in vivo studies, indicating the compound’s potential for long-term applications in biochemical research.
Dosage Effects in Animal Models
The effects of 6-(Azetidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors by modulating nAChR activity . At higher doses, 6-(Azetidin-1-yl)pyridin-3-amine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
6-(Azetidin-1-yl)pyridin-3-amine is involved in several metabolic pathways, primarily through its interactions with enzymes such as GST and cytochrome P450 . The compound undergoes conjugation with glutathione, leading to the formation of various metabolites, including glutathionyl, cysteinyl, and mercapturic acid conjugates . These metabolic transformations are crucial for the compound’s detoxification and elimination from the body. Additionally, 6-(Azetidin-1-yl)pyridin-3-amine can influence metabolic flux by modulating the activity of key enzymes involved in biosynthetic and catabolic pathways.
Transport and Distribution
Within cells and tissues, 6-(Azetidin-1-yl)pyridin-3-amine is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, 6-(Azetidin-1-yl)pyridin-3-amine can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 6-(Azetidin-1-yl)pyridin-3-amine is determined by its interactions with targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 6-(Azetidin-1-yl)pyridin-3-amine can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through interactions with targeting sequences and chaperone proteins . These localization patterns are critical for the compound’s activity and function within the cell.
Propriétés
IUPAC Name |
6-(azetidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJOZVHJEPMZQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304922 | |
| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1045335-18-9 | |
| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1045335-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


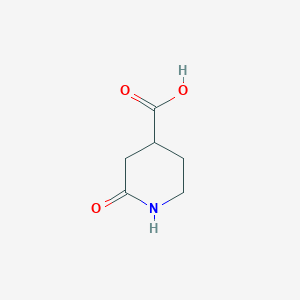
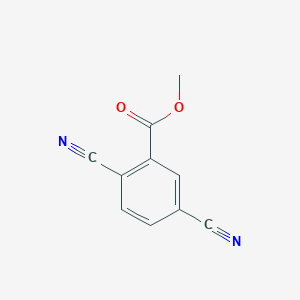


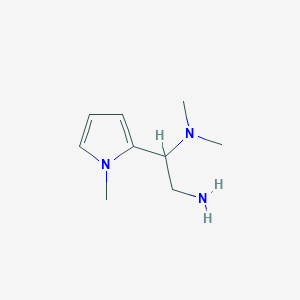
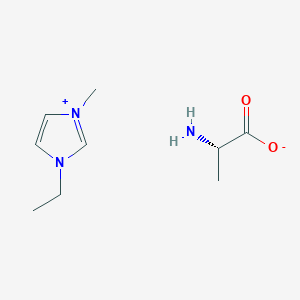




![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)

![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)
